molecular formula C22H38Cl2O4 B14534581 Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate CAS No. 62425-48-3

Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate

Cat. No.: B14534581
CAS No.: 62425-48-3
M. Wt: 437.4 g/mol
InChI Key: XZHQWFNSGNVPNY-UHFFFAOYSA-N
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Description

Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate is an organic compound with a complex structure that includes multiple chlorine and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate typically involves the esterification of the corresponding diacid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The diacid precursor can be synthesized through a series of chlorination and alkylation reactions starting from simpler organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioic acid, diethyl 2,7-dichloro-2,7-dipentyloct-4-enediol, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,7-dibutyl-2,7-dichloro-4-methyloct-4-enedioate
  • Diethyl 2,7-dibutyl-2,7-dichlorooct-4-enedioate

Uniqueness

Diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate is unique due to its specific structural features, such as the presence of chlorine atoms and ester groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

62425-48-3

Molecular Formula

C22H38Cl2O4

Molecular Weight

437.4 g/mol

IUPAC Name

diethyl 2,7-dichloro-2,7-dipentyloct-4-enedioate

InChI

InChI=1S/C22H38Cl2O4/c1-5-9-11-15-21(23,19(25)27-7-3)17-13-14-18-22(24,16-12-10-6-2)20(26)28-8-4/h13-14H,5-12,15-18H2,1-4H3

InChI Key

XZHQWFNSGNVPNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=CCC(CCCCC)(C(=O)OCC)Cl)(C(=O)OCC)Cl

Origin of Product

United States

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